5-bromo-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a bromine atom and a carboxamide group The compound also contains a pyrrolidine ring and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Amidation: The carboxylic acid derivative of the brominated furan is converted to the corresponding carboxamide using reagents such as thionyl chloride followed by reaction with the appropriate amine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diamines.
Coupling Reactions: The final step involves coupling the pyrrolidine derivative with the brominated furan carboxamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Potential use as a probe to study biological pathways involving furan and pyrrolidine derivatives.
Medicine: Investigation as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry: Use in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the furan ring and pyrrolidine moiety suggests potential binding to active sites through hydrogen bonding, π-π interactions, and hydrophobic effects. The exact pathways and targets would require further investigation through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide: shares structural similarities with other furan and pyrrolidine derivatives, such as:
Uniqueness
- The unique combination of the furan ring, bromine atom, and pyrrolidine moiety in this compound provides distinct chemical and biological properties that may not be present in other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.
Properties
Molecular Formula |
C18H21BrN2O2 |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
5-bromo-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H21BrN2O2/c1-13-4-6-14(7-5-13)15(21-10-2-3-11-21)12-20-18(22)16-8-9-17(19)23-16/h4-9,15H,2-3,10-12H2,1H3,(H,20,22) |
InChI Key |
LEMOPESJSZRVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(O2)Br)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.